molecular formula C19H24O6 B1240451 Sinuleptolide CAS No. 153379-85-2

Sinuleptolide

Cat. No. B1240451
CAS RN: 153379-85-2
M. Wt: 348.4 g/mol
InChI Key: OFFWLZVJUHOBDO-JESQBMKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinuleptolide is a natural product found in Sinularia gardineri and Sinularia with data available.

Scientific Research Applications

Target Discovery in Cancer Research

Sinuleptolide and its derivatives, such as 5-epi-sinuleptolide, have shown promise in cancer research. A study by Morretta et al. (2017) discovered that 5-epi-sinuleptolide targets actins, which are crucial in cancer development. This finding was made through proteomic approaches combining affinity chromatography and high-resolution mass spectrometry, suggesting sinuleptolide's potential in studying molecular processes in cancer and other disorders involving actin (Morretta et al., 2017).

Anti-Cancer Properties

Sinuleptolide has demonstrated significant anti-cancer effects. In oral cancer, sinuleptolide inhibited cell proliferation, induced apoptosis, and caused oxidative stress and DNA damage in cancer cells, as found by Chang et al. (2016) (Chang et al., 2016). Another study by Chang et al. (2017) highlighted the role of reactive oxygen species in sinuleptolide-induced antiproliferation and DNA damage in oral cancer cells (Chang et al., 2017).

Apoptosis Induction in Skin Cancer

Liang et al. (2012) found that 5-epi-sinuleptolide can induce apoptosis and cell cycle arrest in skin cancer cells, suggesting its potential as an anti-tumor agent for skin cancer treatment (Liang et al., 2012).

Cytotoxic Effects on Pancreatic Cancer Cells

A 2021 study by Tsai et al. showed that 5-epi-sinuleptolide exerts cytotoxic effects on pancreatic cancer cells by inhibiting cell proliferation and invasion, and inducing apoptosis and cell cycle arrest (Tsai et al., 2021).

Anti-Inflammatory and Immunomodulatory Effects

Studies on sinuleptolide have also revealed its anti-inflammatory properties. Takaki et al. (2003) found that sinuleptolide inhibited TNF-alpha production, a key factor in inflammation, suggesting its potential in treating inflammatory conditions (Takaki et al., 2003).

properties

CAS RN

153379-85-2

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,6Z,9S,13S,17R)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione

InChI

InChI=1S/C19H24O6/c1-10(2)11-4-5-13-17(22)16(24-18(13)23)9-19(3)8-14(21)15(25-19)7-12(20)6-11/h5,11,15-17,22H,1,4,6-9H2,2-3H3/b13-5-/t11-,15-,16?,17+,19+/m0/s1

InChI Key

OFFWLZVJUHOBDO-JESQBMKOSA-N

Isomeric SMILES

CC(=C)[C@H]1C/C=C\2/[C@H](C(C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)O

SMILES

CC(=C)C1CC=C2C(C(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)O

Canonical SMILES

CC(=C)C1CC=C2C(C(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)O

synonyms

sinuleptolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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